
Technical Guide: Physicochemical
Characteristics of Thieno[3,2-b]pyridin-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Thieno[3,2-b]pyridin-7-ol

Cat. No.: B025592 Get Quote

For: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physicochemical properties, synthetic

approaches, and biological significance of the heterocyclic compound Thieno[3,2-b]pyridin-7-
ol. This molecule, featuring a fused thiophene and pyridine ring system, serves as a valuable

scaffold in medicinal chemistry and drug discovery.[1][2]

Core Physicochemical Properties
Thieno[3,2-b]pyridin-7-ol is a solid, water-soluble compound.[3] Its key physicochemical

parameters have been determined through a combination of experimental and predicted data,

which are summarized in the table below. This data is critical for applications in pharmaceutical

formulation, chemical synthesis, and computational modeling.[3]
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Property Value Source

Molecular Formula C₇H₅NOS [3]

Molecular Weight 151.19 g/mol [3]

Melting Point 230-235 °C [3]

Boiling Point 321.4 ± 22.0 °C (Predicted)[3]

Density 1.444 ± 0.06 g/cm³ (Predicted)[3]

Water Solubility Soluble [3]

LogP (Octanol-Water Partition

Coefficient)
2.0019 [1]

Topological Polar Surface Area

(TPSA)
33.12 Å² [1]

Flash Point 119.9 °C [3]

Vapor Pressure 0.000622 mmHg at 25°C [3]

Hydrogen Bond Donors 1 [1]

Hydrogen Bond Acceptors 3 [1]

Rotatable Bonds 0 [1]

Purity (Typical) ≥95% - 98%

Synthesis and Experimental Protocols
The thieno[3,2-b]pyridine core is a privileged scaffold accessible through various synthetic

strategies. While a specific protocol for the parent 7-ol compound is not detailed in the cited

literature, general and derivative-specific methods provide a clear pathway for its synthesis and

functionalization.

General Synthetic Strategy: Cyclocondensation
A primary method for constructing the thieno[3,2-b]pyridine system involves the

cyclocondensation of a functionalized thiophene precursor to form the fused pyridine ring.[1]
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This typically starts with a 3-aminothiophene that has an electrophilic substituent at the 2-

position, which can then react with a suitable reagent to induce ring closure.[1]

Protocol for Derivative Synthesis: Suzuki-Miyaura
Cross-Coupling
A well-documented method for functionalizing the thieno[3,2-b]pyridine scaffold is the Suzuki-

Miyaura cross-coupling reaction. This protocol is used to create C-C bonds, attaching various

aryl or heteroaryl groups to the core structure. The following is a representative experimental

protocol for the synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates.[4]

Materials:

Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (Starting material, 1 equivalent)

Aryl/heteroaryl boronic acid or ester (1.1-1.5 equivalents)

Palladium catalyst, e.g., PdCl₂(dppf)·CH₂Cl₂ (4 mol%)

Base, e.g., K₂CO₃ or Cs₂CO₃

Solvent, e.g., Dioxane/Water mixture

Procedure:

The starting thienopyridine, the boronic acid derivative, the palladium catalyst, and the base

are combined in a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).

The solvent is added, and the mixture is degassed.

The reaction mixture is heated (e.g., to 80-100 °C) for a period of 3 to 5 hours, with progress

monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction is cooled to room temperature and diluted with water.

The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated under reduced pressure.

The crude product is purified using column chromatography or dry flash chromatography on

silica gel to yield the final functionalized thienopyridine derivative.[4]
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Generalized workflow for Suzuki-Miyaura functionalization.

Biological Activity and Therapeutic Targets
The thieno[3,2-b]pyridine scaffold is a cornerstone for developing highly selective inhibitors

targeting various enzymes, particularly protein kinases involved in disease pathways.[5] Its

derivatives have demonstrated significant potential as anti-cancer and anti-bacterial agents.

Key biological targets for compounds derived from this scaffold include:

VEGFR-2 & c-Met: Substituted 7-arylethers of thieno[3,2-b]pyridine act as inhibitors of

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, both of which are

critical receptor tyrosine kinases that drive tumor angiogenesis (the formation of new blood

vessels by tumors).[4]

Src Kinase: Certain 2-heteroaryl substituted derivatives inhibit the non-receptor tyrosine

kinase Src.[4] Overactivity of Src is implicated in the progression of cancer, osteoporosis,

and ischemic diseases.[4]

Enoyl-ACP reductase (InhA): In the field of infectious diseases, thieno[3,2-b]pyridinone

derivatives have been designed as potent inhibitors of InhA, a key enzyme in the fatty acid

synthesis pathway of Mycobacterium tuberculosis, the bacterium responsible for

tuberculosis.[1]

mGlu5 Receptor: The scaffold is also the basis for brain-penetrant negative allosteric

modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5), a target for

neurological disorders.[1]

The versatility of this scaffold allows it to be tailored to interact with different biological targets,

making it a highly attractive starting point for drug discovery programs.
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Key biological targets of Thieno[3,2-b]pyridine derivatives.

Safety and Handling
Thieno[3,2-b]pyridin-7-ol is classified as an irritant to the eyes, respiratory system, and skin.

[3] Standard laboratory safety protocols should be followed during handling, including the use

of personal protective equipment such as gloves, safety glasses, and a lab coat. In case of

contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.mdpi.com/1420-3049/26/6/1594
https://pubmed.ncbi.nlm.nih.gov/39503260/
https://pubmed.ncbi.nlm.nih.gov/39503260/
https://www.benchchem.com/product/b025592#physicochemical-characteristics-of-thieno-3-2-b-pyridin-7-ol
https://www.benchchem.com/product/b025592#physicochemical-characteristics-of-thieno-3-2-b-pyridin-7-ol
https://www.benchchem.com/product/b025592#physicochemical-characteristics-of-thieno-3-2-b-pyridin-7-ol
https://www.benchchem.com/product/b025592#physicochemical-characteristics-of-thieno-3-2-b-pyridin-7-ol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b025592?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025592?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

